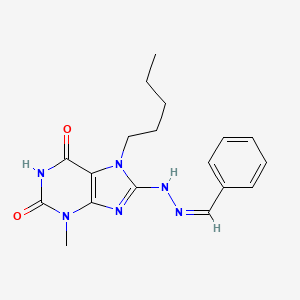
4-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate is a chemical compound with the molecular formula C16H13ClN2O3 and a molecular weight of 316.747 g/mol . This compound is known for its unique structure, which includes an ester and a hydrazone functional group . It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
The synthesis of 4-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with 4-(2-acetylcarbohydrazonoyl)phenol under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the ester bond. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazone group into different functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The hydrazone group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors in cells .
Vergleich Mit ähnlichen Verbindungen
4-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
- 4-(2-Acetylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate
- 3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-Acetylcarbohydrazonoyl)phenyl 3-chlorobenzoate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties .
Eigenschaften
CAS-Nummer |
303088-08-6 |
|---|---|
Molekularformel |
C16H13ClN2O3 |
Molekulargewicht |
316.74 g/mol |
IUPAC-Name |
[4-[(E)-(acetylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C16H13ClN2O3/c1-11(20)19-18-10-12-2-8-15(9-3-12)22-16(21)13-4-6-14(17)7-5-13/h2-10H,1H3,(H,19,20)/b18-10+ |
InChI-Schlüssel |
HAIJNOOCTFASOG-VCHYOVAHSA-N |
Isomerische SMILES |
CC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B11986805.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986808.png)

![4-(2-methoxyphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11986816.png)



![Isopropyl (2E)-2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11986836.png)





![4-(4-benzhydryl-1-piperazinyl)-N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11986881.png)
